

(2-Bromoethyl)cyclobutane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Bromoethyl)cyclobutane

Cat. No.: B1523900

[Get Quote](#)

CAS Number: 960078-90-4

This technical guide provides a comprehensive overview of **(2-Bromoethyl)cyclobutane**, a valuable building block for organic synthesis, particularly in the realm of medicinal chemistry and drug development. While detailed experimental data for this specific compound is not extensively available in public literature, this document consolidates known information and provides representative protocols and predicted data based on analogous compounds and established chemical principles.

Physicochemical and Spectroscopic Data

(2-Bromoethyl)cyclobutane is a halogenated cycloalkane. Its key properties are summarized below. Spectroscopic data, while not experimentally published, can be predicted based on the analysis of similar structures.

Table 1: Physicochemical Properties of **(2-Bromoethyl)cyclobutane**

Property	Value	Source
CAS Number	960078-90-4	[1]
Molecular Formula	C ₆ H ₁₁ Br	[1]
Molecular Weight	163.06 g/mol	[1]
IUPAC Name	1-(2-Bromoethyl)cyclobutane	[1]
SMILES	C1CC(C1)CCBr	[1]
InChI	InChI=1S/C6H11Br/c7-5-4-6-2-1-3-6/h6H,1-5H2	[1]

Table 2: Predicted Spectroscopic Data for **(2-Bromoethyl)cyclobutane**

Technique	Predicted Peaks/Signals
¹ H NMR (CDCl ₃)	δ 3.4-3.6 (t, 2H, -CH ₂ Br), 1.8-2.2 (m, 3H, -CH ₂ CH ₂ Br and cyclobutane CH), 1.5-1.8 (m, 6H, cyclobutane CH ₂)
¹³ C NMR (CDCl ₃)	δ 30-35 (-CH ₂ Br), 35-40 (-CH ₂ CH ₂ Br), 25-30 (cyclobutane CH), 18-22 (cyclobutane CH ₂)
IR (Infrared)	~2950-2850 cm ⁻¹ (C-H stretch), ~1450 cm ⁻¹ (CH ₂ bend), ~650 cm ⁻¹ (C-Br stretch)
Mass Spec (EI)	m/z 162/164 ([M] ⁺), 83 ([M-Br] ⁺), 55 (cyclobutyl fragment)

Note: Predicted data is based on spectroscopic data of similar compounds like (2-bromoethyl)cyclohexane and general principles of NMR, IR, and MS interpretation. Actual experimental data may vary.

Synthesis of **(2-Bromoethyl)cyclobutane**

A specific, detailed experimental protocol for the synthesis of **(2-Bromoethyl)cyclobutane** is not readily available in the peer-reviewed literature. However, a plausible and commonly

employed synthetic route would be the bromination of 2-cyclobutylethanol. This method is analogous to the synthesis of similar bromoalkanes from their corresponding alcohols.

Experimental Protocol: Bromination of 2-Cyclobutylethanol (Representative)

This protocol is a representative procedure based on established methods for the conversion of primary alcohols to alkyl bromides using phosphorus tribromide.

Materials:

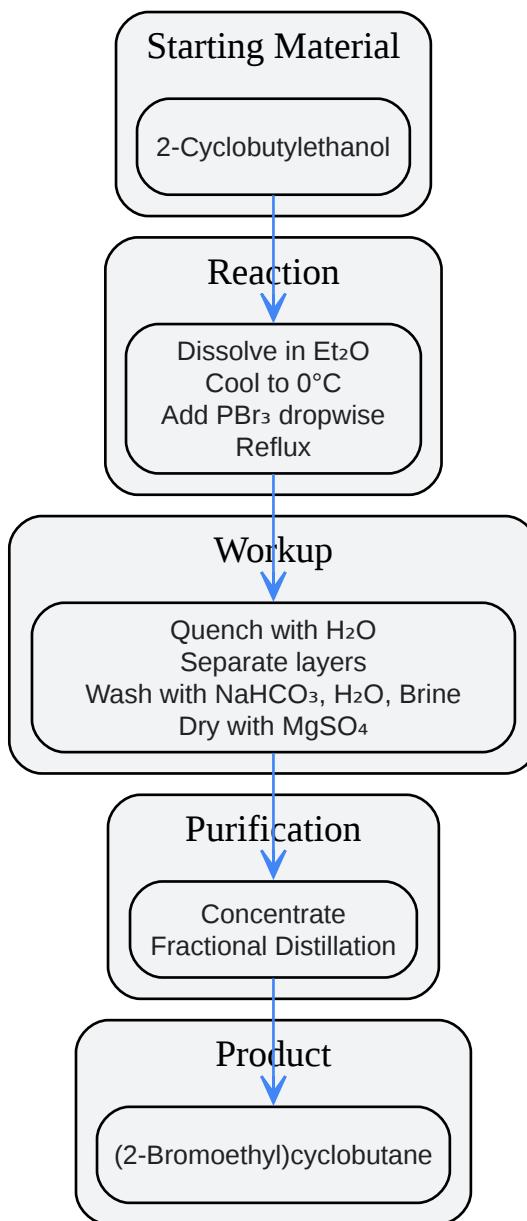
- 2-Cyclobutylethanol
- Phosphorus tribromide (PBr_3)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-cyclobutylethanol (1.0 eq) in anhydrous diethyl ether.
- Cool the solution to 0 °C in an ice bath.
- Slowly add phosphorus tribromide (0.33 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.
- Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude **(2-Bromoethyl)cyclobutane** can be purified by fractional distillation under reduced pressure.

Diagram 1: Synthetic Workflow for **(2-Bromoethyl)cyclobutane**



[Click to download full resolution via product page](#)

Caption: A representative workflow for the synthesis of **(2-Bromoethyl)cyclobutane**.

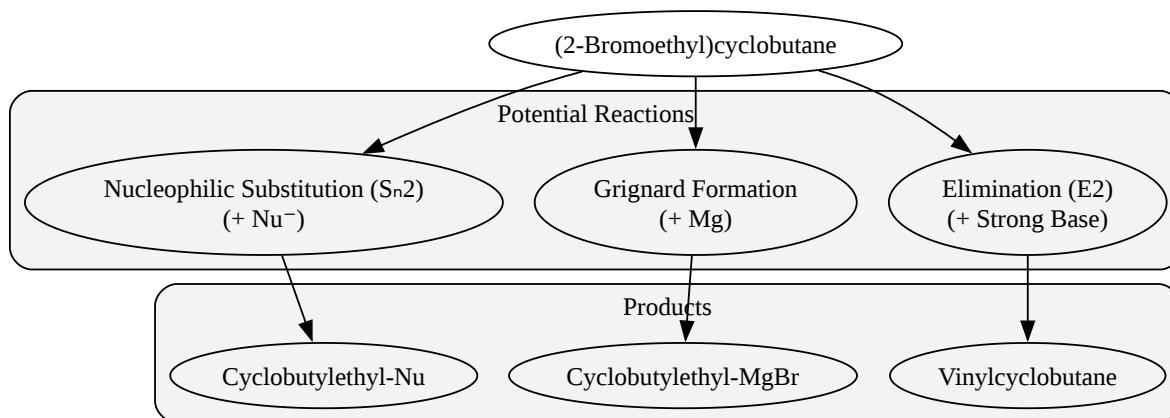
Chemical Reactivity and Potential Applications in Drug Development

(2-Bromoethyl)cyclobutane serves as a versatile synthetic intermediate due to the presence of the reactive carbon-bromine bond. The cyclobutane moiety itself is of increasing interest in

medicinal chemistry.

Key Reactions:

- Nucleophilic Substitution (S_N2): The primary bromine is an excellent leaving group, making the compound susceptible to S_N2 reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups, such as amines, azides, cyanides, and alkoxides, to generate a library of cyclobutane-containing derivatives.
- Grignard Reagent Formation: Reaction with magnesium metal can form the corresponding Grignard reagent, a potent nucleophile for carbon-carbon bond formation.
- Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination can occur to yield vinylcyclobutane.



[Click to download full resolution via product page](#)

Caption: Logical flow of utilizing **(2-Bromoethyl)cyclobutane** in drug discovery.

Safety Information

(2-Bromoethyl)cyclobutane should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a

lab coat, should be worn at all times. Based on data for similar bromoalkanes, it is expected to be a flammable liquid and may cause skin and eye irritation.

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided, particularly the experimental protocols and predicted data, should be used as a guide and may require optimization. All chemical syntheses should be performed by trained professionals in a suitably equipped laboratory with appropriate safety measures in place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Bromoethyl)cyclobutane | C₆H₁₁Br | CID 54032800 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2-Bromoethyl)cyclobutane: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1523900#2-bromoethyl-cyclobutane-cas-number-960078-90-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com